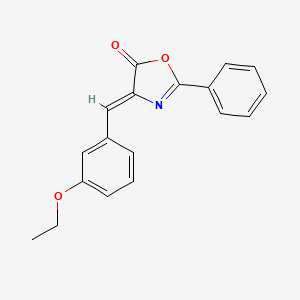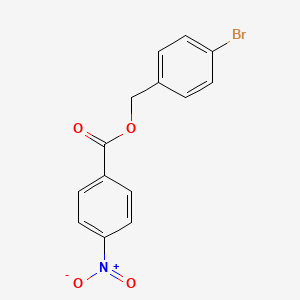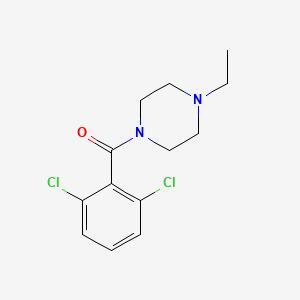
(2,6-Dichlorophenyl)(4-ethylpiperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,6-Dichlorophenyl)(4-ethylpiperazin-1-yl)methanone is a chemical compound with the molecular formula C13H16Cl2N2O. It is known for its unique structure, which includes a dichlorophenyl group and an ethylpiperazine moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichlorophenyl)(4-ethylpiperazin-1-yl)methanone typically involves the reaction of 2,6-dichlorobenzoyl chloride with 4-ethylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
(2,6-Dichlorophenyl)(4-ethylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
(2,6-Dichlorophenyl)(4-ethylpiperazin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
作用机制
The mechanism of action of (2,6-Dichlorophenyl)(4-ethylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter metabolism, thereby affecting neurological functions .
相似化合物的比较
Similar Compounds
- (2,6-Dichlorophenyl)(4-phenylpiperazin-1-yl)methanone
- (2,6-Dichlorophenyl)(4-methylpiperazin-1-yl)methanone
- (2,6-Dichlorophenyl)(4-benzylpiperazin-1-yl)methanone
Uniqueness
(2,6-Dichlorophenyl)(4-ethylpiperazin-1-yl)methanone is unique due to its specific substitution pattern on the piperazine ring, which can influence its binding affinity and selectivity towards molecular targets. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new pharmacological agents .
属性
IUPAC Name |
(2,6-dichlorophenyl)-(4-ethylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O/c1-2-16-6-8-17(9-7-16)13(18)12-10(14)4-3-5-11(12)15/h3-5H,2,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPNWWCIBRVUKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
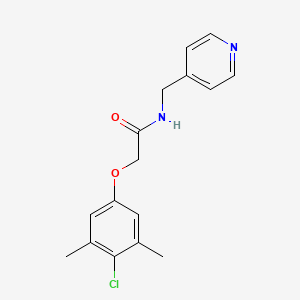
![N-{4-[(3,4-dimethylphenyl)sulfamoyl]phenyl}butanamide](/img/structure/B5795017.png)
![N-{4-[benzyl(ethyl)sulfamoyl]phenyl}acetamide](/img/structure/B5795026.png)
![1-[3-(4-tert-butylphenyl)acryloyl]azepane](/img/structure/B5795030.png)
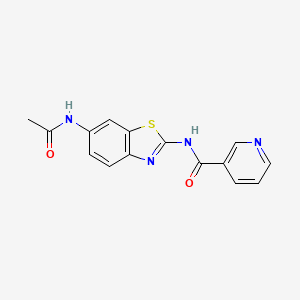
![N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B5795039.png)
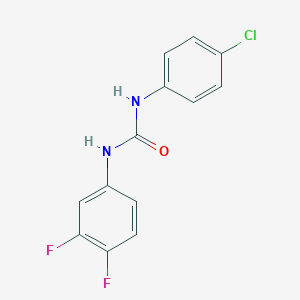
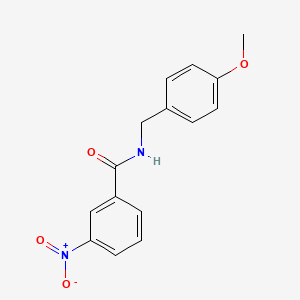
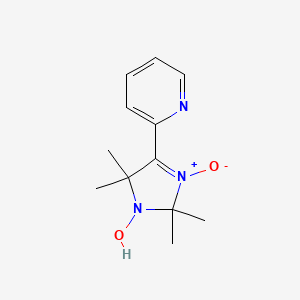
![N,N-diethyl-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5795077.png)
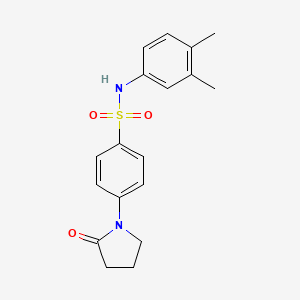
![N-[(E)-1-(furan-2-yl)ethylideneamino]-2-(5-oxo-1,4-dihydropyrazol-3-yl)acetamide](/img/structure/B5795096.png)
